Cas no 1041704-16-8 (Benzyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate)
![Benzyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate structure](https://ja.kuujia.com/scimg/cas/1041704-16-8x500.png)
Benzyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate 化学的及び物理的性質
名前と識別子
-
- Benzyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate
- benzyl 5-chlorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate
- CS-0036423
- AKOS022177313
- MB14679
- AS-71201
- W14220
- 1041704-16-8
- Benzyl5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate
- SCHEMBL3728320
- BENZYL 5-CHLORO-1,2-DIHYDROSPIRO[INDOLE-3,4'-PIPERIDINE]-1'-CARBOXYLATE
-
- MDL: MFCD15071703
- インチ: InChI=1S/C20H21ClN2O2/c21-16-6-7-18-17(12-16)20(14-22-18)8-10-23(11-9-20)19(24)25-13-15-4-2-1-3-5-15/h1-7,12,22H,8-11,13-14H2
- InChIKey: SLCDCBJWYWCCDM-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)COC(=O)N2CCC3(CC2)CNC4=CC=C(C=C43)Cl
計算された属性
- せいみつぶんしりょう: 356.1291556g/mol
- どういたいしつりょう: 356.1291556g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 472
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 41.6Ų
Benzyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D761550-5g |
BENZYL 5-CHLOROSPIRO[INDOLINE-3,4'-PIPERIDINE]-1'-CARBOXYLATE |
1041704-16-8 | 95% | 5g |
$2125 | 2023-09-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1107063-500mg |
Benzyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate |
1041704-16-8 | 98+% | 500mg |
¥3896 | 2023-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1107063-1g |
Benzyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate |
1041704-16-8 | 98+% | 1g |
¥5840 | 2023-04-17 | |
eNovation Chemicals LLC | D761550-250mg |
BENZYL 5-CHLOROSPIRO[INDOLINE-3,4'-PIPERIDINE]-1'-CARBOXYLATE |
1041704-16-8 | 95% | 250mg |
$405 | 2023-09-04 | |
Alichem | A129003789-5g |
Benzyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate |
1041704-16-8 | 95% | 5g |
$2460.24 | 2023-09-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBES00529-100MG |
benzyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate |
1041704-16-8 | 95% | 100MG |
¥ 1,115.00 | 2023-04-04 | |
Alichem | A129003789-25g |
Benzyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate |
1041704-16-8 | 95% | 25g |
$6271.20 | 2023-09-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1107063-100mg |
Benzyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate |
1041704-16-8 | 98+% | 100mg |
¥1824 | 2023-04-17 | |
eNovation Chemicals LLC | D761550-100mg |
BENZYL 5-CHLOROSPIRO[INDOLINE-3,4'-PIPERIDINE]-1'-CARBOXYLATE |
1041704-16-8 | 95% | 100mg |
$250 | 2023-09-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1107063-5g |
Benzyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate |
1041704-16-8 | 98+% | 5g |
¥17521 | 2023-04-17 |
Benzyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate 関連文献
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Benzyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylateに関する追加情報
Benzyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS No. 1041704-16-8): A Comprehensive Overview
Benzyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS No. 1041704-16-8) is a specialized organic compound that has garnered significant attention in pharmaceutical research and fine chemical synthesis. This spirocyclic compound features a unique molecular architecture combining indoline and piperidine moieties, making it particularly valuable for drug discovery applications. The presence of both chloro and benzyl carboxylate functional groups enhances its reactivity and potential as a building block in medicinal chemistry.
The structural complexity of Benzyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate makes it an interesting subject for researchers studying central nervous system (CNS) targets. Recent trends in pharmaceutical development show increasing interest in spirocyclic compounds due to their three-dimensionality and potential for improved target selectivity compared to flat aromatic systems. This aligns with current industry demands for novel drug-like scaffolds that can address challenging biological targets.
From a synthetic chemistry perspective, CAS 1041704-16-8 represents an advanced intermediate that requires specialized expertise for handling and further derivatization. The spiro[indoline-3,4'-piperidine] core structure offers multiple sites for modification, allowing medicinal chemists to explore diverse structure-activity relationships. This characteristic has made it particularly valuable in programs targeting GPCRs (G-protein coupled receptors) and kinase inhibitors, two of the most important target classes in modern drug discovery.
The pharmaceutical applications of Benzyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate extend to potential treatments for neurological disorders and psychiatric conditions. Researchers are particularly interested in how the 5-chloro substitution on the indoline ring might influence binding to various neurotransmitter receptors. This aligns with current healthcare priorities addressing mental health challenges, making the compound relevant to contemporary therapeutic development.
In terms of chemical properties, Benzyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate typically appears as a white to off-white crystalline powder with specific solubility characteristics that are important for formulation development. The benzyl carboxylate protecting group offers strategic advantages in multi-step syntheses, allowing for selective deprotection when needed. These features make it a versatile intermediate in complex molecular constructions.
The global market for specialized intermediates like CAS 1041704-16-8 has shown steady growth, driven by increasing R&D investments in pharmaceutical companies and biotechnology firms. Quality standards for such compounds have become more stringent, with emphasis on high HPLC purity and comprehensive analytical characterization. Suppliers catering to this demand must provide detailed technical data sheets and certificates of analysis to meet regulatory requirements.
From a safety perspective, proper handling of Benzyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate requires standard laboratory precautions. While not classified as highly hazardous, appropriate personal protective equipment (PPE) including gloves and safety glasses should be used when working with this compound. Storage recommendations typically suggest keeping the material in a cool, dry place protected from light to maintain stability.
The synthesis of Benzyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate involves multi-step organic transformations that require expertise in modern synthetic methodologies. Key steps often include spirocyclization reactions and selective chlorination processes. Process chemists continue to optimize these routes to improve yields and reduce environmental impact, reflecting the growing importance of green chemistry principles in fine chemical production.
Analytical characterization of CAS 1041704-16-8 typically employs advanced techniques including NMR spectroscopy, mass spectrometry, and X-ray crystallography for definitive structure confirmation. These methods are crucial for quality control and to ensure batch-to-batch consistency, particularly when the compound is intended for pharmaceutical applications where purity standards are exceptionally high.
Looking forward, the scientific community anticipates continued interest in spirocyclic compounds like Benzyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate as research into complex molecular architectures advances. The compound's potential applications in addressing unmet medical needs, particularly in neurological and psychiatric disorders, position it as a valuable tool in drug discovery pipelines. As synthetic methodologies evolve and biological understanding deepens, derivatives of this scaffold may yield important therapeutic candidates.
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